

Alvimopan-D7: A Technical Guide to its In Vitro and In Vivo Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist.[1][2][3] Due to its specific pharmacological profile, it is utilized to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[1][4] **Alvimopan-D7**, a deuterated isotopologue of Alvimopan, serves as an essential tool in the analytical and metabolic studies of the parent compound, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides an in-depth overview of the in vitro and in vivo properties of Alvimopan, which are considered directly applicable to **Alvimopan-D7** for research purposes.

Core Properties of Alvimopan

Alvimopan is a selective antagonist of the human μ -opioid receptor with a high binding affinity. [5] Its chemical structure, a zwitterionic molecule at physiological pH, limits its ability to cross the blood-brain barrier, thereby confining its activity to the periphery.[1][6] This peripheral restriction is a key attribute, allowing it to counteract the effects of opioids in the gastrointestinal tract.[1]

In Vitro Properties



The in vitro characteristics of Alvimopan have been established through various assays, primarily focusing on its receptor binding affinity and functional activity.

Receptor Binding Affinity

Alvimopan demonstrates a high affinity for the mu-opioid receptor. In vitro studies have shown its binding affinity (Ki) to be in the nanomolar range, indicating a potent interaction with its target.

Parameter	Value	Receptor Type	Reference
Ki	0.4 nM (0.2 ng/mL)	Human μ-opioid	[5]
Ki	0.2 ng/mL	Peripheral μ-opioid	[2]
pKi	9.6	Human μ-opioid	[7]
Ki (Metabolite ADL 08-0011)	0.8 nM (0.3 ng/mL)	μ-opioid	[5][8]
pKi (Metabolite ADL 08-0011)	9.6	Human μ-opioid	[7]

Functional Activity

Functional assays, such as those measuring GTPyS incorporation, have demonstrated that Alvimopan acts as an antagonist with negative intrinsic activity at the mu-opioid receptor.[7] This contrasts with some other opioid antagonists which may exhibit partial agonism.[7]

Assay	Activity	Receptor	Reference
[35S]GTPyS Incorporation	Negative Intrinsic Activity	μ-opioid	[7]
Electrically Evoked Contractions (Guinea Pig Ileum)	Increased Amplitude	-	[7]

In Vivo Properties



The in vivo profile of Alvimopan is characterized by its pharmacokinetic properties and its pharmacological effects on gastrointestinal motility.

Pharmacokinetics

Following oral administration, Alvimopan exhibits low systemic bioavailability.[1] It is primarily metabolized by the intestinal microflora to an active metabolite, ADL 08-0011.[1][2]

Parameter	Value	Species	Reference
Bioavailability	< 7% (average 6%)	Human	[1][2][9]
Peak Plasma Time (Tmax)	~2 hours	Human	[5][9]
Protein Binding	80-90%	Human	[2]
Terminal Half-Life	10-17 hours	Human	[9]
Elimination	Primarily feces (via biliary excretion), ~35% in urine	Human	[9]

Pharmacodynamics

The primary pharmacodynamic effect of Alvimopan is the acceleration of gastrointestinal recovery after surgery, particularly bowel resection.[2][3] It achieves this by antagonizing the inhibitory effects of endogenous and exogenous opioids on gut motility.[4] Clinical trials have demonstrated that Alvimopan significantly reduces the time to first bowel movement and tolerance of solid food in postoperative patients.[10][11]

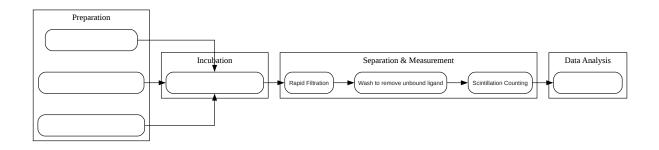
Experimental Protocols

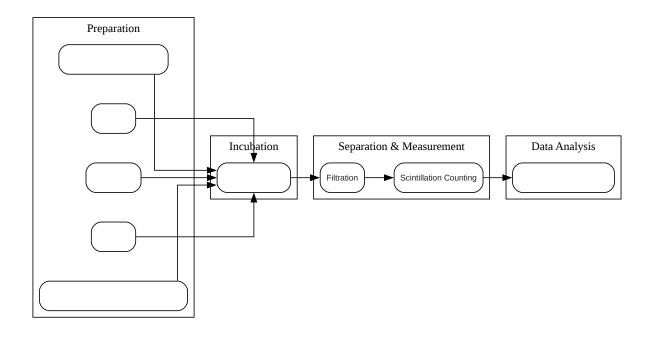
Detailed experimental protocols are crucial for the accurate assessment of compounds like **Alvimopan-D7**. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

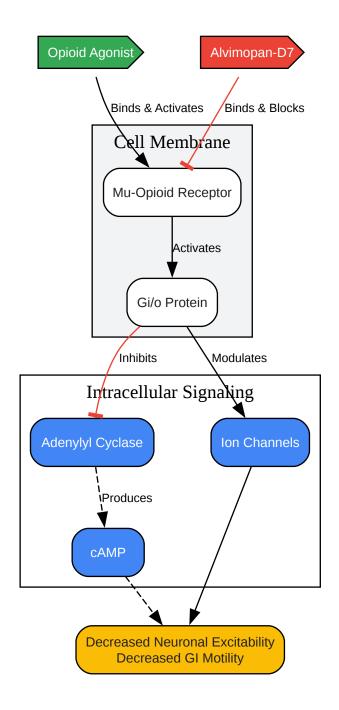
This assay is used to determine the binding affinity of a compound to its target receptor.











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